molecular formula C27H28O14 B1247809 Dehydromethoxygaertneroside

Dehydromethoxygaertneroside

Cat. No. B1247809
M. Wt: 576.5 g/mol
InChI Key: RIDIXCFHWOHPTF-SPJPOALZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydromethoxygaertneroside is a natural product found in Morinda morindoides and Morinda citrifolia with data available.

Scientific Research Applications

Structural Revision in Iridoids

Dehydromethoxygaertneroside was identified during the structural revision of various iridoids from Morinda citrifolia L. and Morinda coreia Ham. The revision of Citrifolin A led to the identification of this compound. These findings contribute to the understanding of the structural complexity of iridoids and their derivatives, which are significant in various fields of natural product chemistry and pharmacology (Schripsema, Caprini & Dagnino, 2006).

Applications in Herbal Medicine

A study on the fruits of Morinda citrifolia (Noni) isolated this compound among other compounds. These compounds, including this compound, demonstrated antioxidant activity. This suggests the potential application of this compound in the development of antioxidant therapies and supplements (Su et al., 2005).

Potential in Biohydrometallurgy

While not directly related to this compound, the field of biohydrometallurgy, which involves the use of biological methods for metal extraction and processing, is evolving with the integration of various biological, chemical, and physical processes. Research in this field, including the study of various organic compounds, could open new doors for the application of complex organic molecules like this compound in metallurgical processes (Brierley, 2008).

properties

Molecular Formula

C27H28O14

Molecular Weight

576.5 g/mol

IUPAC Name

methyl (1S,4aS,7R,7aS)-4'-(4-hydroxy-3-methoxybenzoyl)-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate

InChI

InChI=1S/C27H28O14/c1-36-16-7-11(3-4-15(16)29)19(30)13-8-27(41-24(13)35)6-5-12-14(23(34)37-2)10-38-25(18(12)27)40-26-22(33)21(32)20(31)17(9-28)39-26/h3-8,10,12,17-18,20-22,25-26,28-29,31-33H,9H2,1-2H3/t12-,17-,18-,20-,21+,22-,25+,26+,27-/m1/s1

InChI Key

RIDIXCFHWOHPTF-SPJPOALZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)C2=C[C@@]3(C=C[C@H]4[C@@H]3[C@@H](OC=C4C(=O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC2=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C2=CC3(C=CC4C3C(OC=C4C(=O)OC)OC5C(C(C(C(O5)CO)O)O)O)OC2=O)O

synonyms

citrifolin A
dehydromethoxygaertneroside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydromethoxygaertneroside
Reactant of Route 2
Dehydromethoxygaertneroside
Reactant of Route 3
Dehydromethoxygaertneroside
Reactant of Route 4
Dehydromethoxygaertneroside
Reactant of Route 5
Dehydromethoxygaertneroside
Reactant of Route 6
Dehydromethoxygaertneroside

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